molecular formula C6H7NO3 B6159932 2-(1,2-oxazol-3-yl)propanoic acid CAS No. 1509153-96-1

2-(1,2-oxazol-3-yl)propanoic acid

Cat. No.: B6159932
CAS No.: 1509153-96-1
M. Wt: 141.1
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Description

2-(1,2-Oxazol-3-yl)propanoic acid is a high-purity organic compound with the molecular formula C6H7NO3 and a molecular weight of 141.12 g/mol . This molecule features a 1,2-oxazole (isoxazole) heterocycle linked to a propanoic acid group, making it a valuable scaffold in medicinal chemistry and drug discovery . The 1,2-oxazole ring is a privileged structure in pharmaceuticals, known for its metabolic stability and ability to participate in hydrogen bonding. Compounds containing the aryl propionic acid moiety, such as this one, are of significant research interest. They are a well-established class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) that often act as cyclooxygenase (COX) inhibitors . While the specific biological activity of this compound is not detailed in the literature, its structure suggests potential for exploration in areas including anti-inflammatory, antibacterial, and anticancer research, following the trends of similar derivatives . This chemical is intended for research applications as a key synthetic intermediate. Scientists can utilize it to develop novel derivatives or as a building block for constructing more complex molecules for biological evaluation. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1509153-96-1

Molecular Formula

C6H7NO3

Molecular Weight

141.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-oxazol-3-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of α-halo ketones with hydroxylamine to form the oxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-oxazol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the oxazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazoline derivatives.

Scientific Research Applications

2-(1,2-oxazol-3-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1,2-oxazol-3-yl)propanoic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Molecular Formula Substituents/Oxazole Position Molecular Weight Key Applications/Notes Reference
2-(1,2-Oxazol-3-yl)propanoic acid C₆H₇NO₃ None (parent structure) 141.12 g/mol Hypothetical scaffold for drug design N/A
(2R)-2-methyl-3-(3-phenyl-1,2-oxazol-5-yl)propanoic acid C₁₃H₁₃NO₃ Methyl (C-2), phenyl (oxazole C-3) 231.25 g/mol Potential chiral intermediate in pharmaceuticals
3-(diethyl-1,2-oxazol-4-yl)propanoic acid C₇H₁₂O₃ Diethyl (oxazole C-4) 144.17 g/mol Research chemical (storage: +4°C)
3-(5-phenyl-1,2,4-oxadiazol-3-yl)propanoic acid C₁₁H₁₀N₂O₃ Oxadiazole ring (1,2,4) 218.21 g/mol Unknown (higher LogP = 1.75 vs. oxazole derivatives)
Dichlorprop-p (R-2-(2,4-dichlorophenoxy)propanoic acid) C₉H₈Cl₂O₃ Phenoxy group (herbicide) 235.06 g/mol Restricted herbicide (groundwater risk)

Key Observations:

Aromatic substituents (e.g., phenyl in ) may improve binding affinity to biological targets through π-π interactions.

Ring System Variations :

  • Replacing oxazole with oxadiazole (as in ) introduces an additional nitrogen atom, altering electronic properties and metabolic stability. Oxadiazoles are often more resistant to hydrolysis than oxazoles.

Agrochemical vs. Pharmaceutical Potential: Phenoxy propanoic acids like dichlorprop-p and haloxyfop are established herbicides, whereas oxazole derivatives are explored for pharmaceutical applications due to their heterocyclic diversity.

Q & A

Q. How can this compound serve as a building block for complex molecules in PROTACs or bioconjugates?

  • Methodological Answer :
  • Click chemistry : Attach via azide-alkyne cycloaddition to PEG linkers (e.g., for PROTACs).
  • Amide coupling : Use EDC/NHS to conjugate with peptides or antibodies.
  • Cross-coupling reactions : Suzuki-Miyaura to functionalize the oxazole ring with aryl groups .

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